Fmoc-Aspartic Acid with 2-Methyl-2-(4-methylphenyl)propane-1-sulfonyl (Fmoc-Asp(Ompe)-OH) is a specialized amino acid derivative used primarily in peptide synthesis. This compound serves as a building block for the incorporation of aspartic acid residues in peptides while minimizing side reactions, particularly the formation of aspartimide, which can complicate peptide synthesis and reduce yield. Fmoc-Asp(Ompe)-OH is classified under the category of Fmoc (9-fluorenylmethyloxycarbonyl) protected amino acids, which are widely utilized in solid-phase peptide synthesis (SPPS) due to their stability and ease of use.
Methods and Technical Details:
The synthesis of Fmoc-Asp(Ompe)-OH typically involves the protection of the carboxylic acid group of aspartic acid with an appropriate sulfonyl group. The process begins with the conversion of aspartic acid to its Fmoc derivative, followed by the introduction of the 2-methyl-2-(4-methylphenyl)propane-1-sulfonyl group. This can be achieved through a series of reactions involving coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), which facilitate the formation of amide bonds while ensuring high yields and purity.
Structure and Data:
Fmoc-Asp(Ompe)-OH has a complex molecular structure characterized by its Fmoc protecting group attached to the α-amino group, while the side chain contains a sulfonyl group that enhances steric hindrance. The molecular formula can be represented as C₁₈H₁₉N₃O₄S, with a molecular weight of approximately 373.42 g/mol.
The structural configuration includes:
This structure contributes to its stability during peptide synthesis while reducing unwanted reactions.
Reactions and Technical Details:
During peptide synthesis, Fmoc-Asp(Ompe)-OH undergoes standard coupling reactions where it reacts with other amino acids or peptide chains to form peptide bonds. The deprotection step typically involves treatment with a base such as piperidine, which removes the Fmoc group, allowing for further elongation of the peptide chain.
One significant advantage of using Fmoc-Asp(Ompe)-OH is its ability to significantly reduce aspartimide formation during these reactions. Comparative studies have shown that using this compound leads to lower levels of by-products compared to traditional derivatives like Fmoc-Asp(OtBu)-OH or Fmoc-Asp(OMpe)-OH, making it highly desirable for synthesizing complex peptides.
Process and Data:
The mechanism by which Fmoc-Asp(Ompe)-OH minimizes aspartimide formation involves steric hindrance provided by the bulky sulfonyl group. This steric bulk protects the β-carbonyl group from nucleophilic attack during deprotection steps, which is typically where aspartimide formation occurs.
Physical and Chemical Properties:
Fmoc-Asp(Ompe)-OH is characterized by several key physical properties:
Chemical properties include its reactivity in coupling reactions, where it readily forms amide bonds with other amino acids under suitable conditions.
Scientific Uses:
Fmoc-Asp(Ompe)-OH finds extensive applications in various fields of biochemical research:
Aspartimide formation is a notorious side reaction in Fmoc-based solid-phase peptide synthesis (SPPS) that compromises peptide integrity. This base-catalyzed cyclization occurs when the side-chain carboxylate of aspartic acid attacks the adjacent backbone amide carbonyl, forming a five-membered succinimide ring (Figure 1) [1] [3]. Piperidine—used for Fmoc deprotection—accelerates this process, leading to up to nine distinct by-products through ring-opening reactions, including:
Sequences with C-terminal glycine (e.g., Asp-Gly) are exceptionally vulnerable due to glycine’s low steric hindrance, with Asp-Gly motifs showing >50× higher aspartimide rates than Asp-Ala sequences [1] [3]. Crucially, β-aspartyl peptides and epimerized α-aspartyl isoforms often co-elute with target peptides during HPLC, complicating purification and risking undetected contaminants in therapeutic peptides [1] [10].
Early protecting groups like tert-butyl (OtBu) offered inadequate steric shielding, yielding 5–20% aspartimide per synthesis cycle in Asp-Gly sequences [1] [7]. The 1990s saw innovations with bulky esters designed to sterically hinder cyclization:
Table 1: Evolution of Aspartic Acid Protecting Groups
Protecting Group | Relative Steric Bulk | Aspartimide Suppression | Key Limitation |
---|---|---|---|
OtBu | Low | Minimal | High by-product formation |
OPhPr | Moderate | Moderate | Poor coupling kinetics |
OMpe | High | Significant | Moderate cost increase |
OBno | Very High | Near-complete | High cost, commercial scarcity |
The 3-methylpent-3-yl (OMpe) group’s efficacy stems from its branched aliphatic structure. The β-branched ethyl and methyl groups create a conformational shield around the aspartyl side chain, physically impeding nucleophilic attack on the backbone carbonyl [1] [8]. Comparative studies with model peptides (e.g., scorpion toxin fragment VKDGYI) demonstrate OMpe’s superiority:
Table 2: By-Product Formation in Model Peptide VKDGYI-OH After Piperidine Exposure
Protecting Group | Total Aspartimide/Piperidides (%) | D-Asp Isomers (%) |
---|---|---|
OtBu | 18.7 | 9.3 |
OMpe | 4.2 | 1.1 |
OBno | 0.1 | 0.05 |
OMpe’s optimal steric balance enables efficient coupling—unlike larger groups like OBno. In the synthesis of (Gly²)-GLP-2 (33-mer), Fmoc-Asp(OMpe)-OH achieved coupling kinetics comparable to OtBu derivatives without alkylation side products during TFA cleavage [1] [5]. Nevertheless, for extreme Asp-Gly challenges, OBno or backbone protection (e.g., Dmb-Gly) may be warranted [8] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7